
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical reactions. The presence of the 2,5-dimethoxybenzyl group adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(2,5-dimethoxybenzyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reagents.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.
Efficient Purification: Using industrial-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions, particularly in the context of amino acid metabolism. Its structure allows it to mimic natural substrates, providing insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry
In the pharmaceutical industry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a versatile intermediate.
作用機序
The mechanism by which ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid exerts its effects depends on its specific application. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. In medicinal chemistry, its mechanism of action would depend on the final drug molecule it helps to synthesize.
類似化合物との比較
Similar Compounds
®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid: The enantiomer of the compound , with different stereochemistry.
®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid: Similar structure but with different substitution on the benzyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc-protected amino group and the 2,5-dimethoxybenzyl moiety provides a distinct reactivity profile, making it valuable in various synthetic and research applications.
特性
分子式 |
C17H25NO6 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-9-13(22-4)6-7-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChIキー |
GSLGBXVSCQVYRY-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)
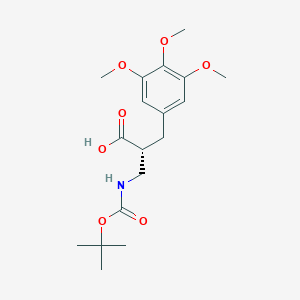


![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)

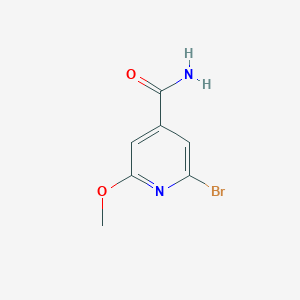
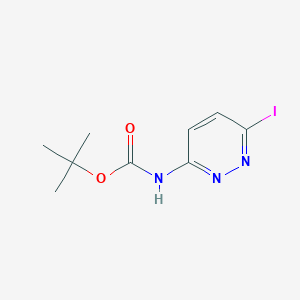
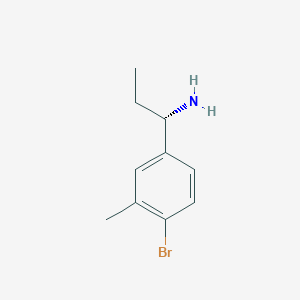
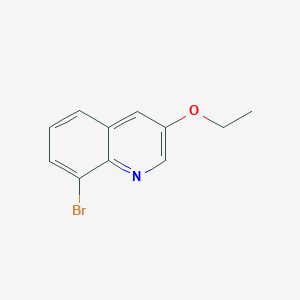

![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)


